N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of trifluoromethyl groups and a nitro group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the nitration of an aromatic precursor followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-benzamide: Shares structural similarities with the presence of trifluoromethyl and nitro groups.
Trifluoromethylpyridine derivatives: Contain trifluoromethyl groups and are used in similar applications.
Uniqueness
N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
57421-02-0 |
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Molecular Formula |
C9H5F6N3O3 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5F6N3O3/c10-8(11,12)3-1-4(17-7(19)9(13,14)15)6(16)5(2-3)18(20)21/h1-2H,16H2,(H,17,19) |
InChI Key |
ONINYABCWZKVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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